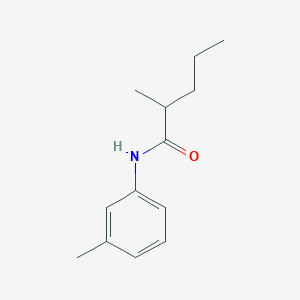
2-methyl-N-(3-methylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(3-methylphenyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as N-isobutyl-3-methyl-2-phenylpropanamide or IBMP. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(3-methylphenyl)pentanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(3-methylphenyl)pentanamide has analgesic and anti-inflammatory effects in animal models. It has been found to reduce pain and inflammation by inhibiting the production of prostaglandins. Additionally, it has also been found to have a mild sedative effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-methyl-N-(3-methylphenyl)pentanamide is its relatively simple synthesis method. Additionally, it has been found to be stable under a wide range of conditions, making it suitable for use in lab experiments. However, one of the limitations is that it has low solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-(3-methylphenyl)pentanamide. One potential direction is to further investigate its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies can be conducted to explore its potential as a painkiller and anti-inflammatory agent. Furthermore, research can be conducted to investigate the potential of 2-methyl-N-(3-methylphenyl)pentanamide in the treatment of other diseases and conditions.
Synthesemethoden
2-methyl-N-(3-methylphenyl)pentanamide can be synthesized through the reaction of isobutyryl chloride with 3-methylacetophenone in the presence of a base such as triethylamine. The reaction yields N-isobutyl-3-methyl-2-phenylpropanamide as a white solid with a yield of around 80%.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-methylphenyl)pentanamide has been extensively studied for its potential applications in various fields. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. Additionally, it has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
Produktname |
2-methyl-N-(3-methylphenyl)pentanamide |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-methyl-N-(3-methylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-6-11(3)13(15)14-12-8-5-7-10(2)9-12/h5,7-9,11H,4,6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
WGNPFXRWGRFWQG-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C |
Kanonische SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)